molecular formula C16H26N2O4 B11832359 (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B11832359
M. Wt: 310.39 g/mol
InChI Key: OKPLEOUOHYOTIX-AWEZNQCLSA-N
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Description

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple biochemical pathways and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide likely involves multiple steps, including the formation of the bis(2-hydroxyethyl)amino group and its subsequent attachment to the ethoxy and acetamide groups. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, potentially using continuous flow reactors to ensure consistent quality and yield. The process would need to be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups could be oxidized to form ketones or aldehydes.

    Reduction: The compound could be reduced to form simpler amines or alcohols.

    Substitution: The ethoxy or acetamide groups could be substituted with other functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce primary amines.

Scientific Research Applications

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide could have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways involving amines and alcohols.

    Medicine: Possible applications in drug development, particularly in targeting specific biochemical pathways.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action for (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide would involve its interaction with molecular targets such as enzymes or receptors. The compound’s structure suggests it could bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other amides or ethers with bis(2-hydroxyethyl)amino groups. Examples could be:

  • N-(2-hydroxyethyl)-N-methylacetamide
  • 2-(2-(dimethylamino)ethoxy)acetamide

Uniqueness

What sets (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide apart is its specific combination of functional groups and stereochemistry, which could confer unique biochemical properties and applications.

Properties

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

2-[2-[bis(2-hydroxyethyl)amino]ethoxy]-N-[(1S)-1-phenylethyl]acetamide

InChI

InChI=1S/C16H26N2O4/c1-14(15-5-3-2-4-6-15)17-16(21)13-22-12-9-18(7-10-19)8-11-20/h2-6,14,19-20H,7-13H2,1H3,(H,17,21)/t14-/m0/s1

InChI Key

OKPLEOUOHYOTIX-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO

Origin of Product

United States

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